molecular formula C19H15BrClO3P B1417957 Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate CAS No. 189099-56-7

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate

Cat. No. B1417957
M. Wt: 437.6 g/mol
InChI Key: ZSYMFYMYJVSPDH-UHFFFAOYSA-N
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Description

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is a chemical compound with the molecular formula C19H15BrClO3P . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is represented by the formula C19H15BrClO3P . The InChI code for this compound is 1S/C19H15BrClO3P/c20-16-13-11-15 (12-14-16)19 (21)25 (22,23-17-7-3-1-4-8-17)24-18-9-5-2-6-10-18/h1-14,19H .


Physical And Chemical Properties Analysis

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is a solid at 20 degrees Celsius . It has a molecular weight of 437.65 .

Scientific Research Applications

Environmental Health Perspectives

A study focused on the estrogenic potencies of several Polybrominated Diphenyl Ethers (PBDEs) and related compounds, which are used as flame retardants in various materials. This research has implications for understanding the environmental and health impacts of these substances, including diphenyl bromo compounds (Meerts et al., 2001).

Journal of Natural Products

Research on marine red algae Polysiphonia urceolata identified bromophenols with significant DPPH radical scavenging activity. This indicates potential applications of these compounds, including diphenyl bromo derivatives, in antioxidant and other therapeutic contexts (Li et al., 2008).

Macromolecules

Phenylphosphonic acid functionalized poly[aryloxyphosphazenes] were synthesized using diphenyl chlorophosphate, suggesting applications in materials science, such as in the development of proton-conducting membranes for fuel cells (Allcock et al., 2002).

Synthesis

The study describes the synthesis of diphenyl α-aminomethylphosphonates using a Lewis acid-catalyzed reaction, expanding the scope for synthesizing mono- and disubstituted diphenyl 1-aminoalkylphosphonates. This research has applications in chemical synthesis and pharmaceuticals (Veken et al., 2004).

Bioorganic & Medicinal Chemistry

The isolation of new natural occurring bromophenols from marine red alga Polysiphonia urceolata, including derivatives of diphenyl bromophenols, showed significant DPPH radical-scavenging activity. This has implications for natural product chemistry and potential therapeutic uses (Li et al., 2007).

Journal of Medicinal Chemistry

Research on diaryl phosphonate esters, including diphenyl derivatives, as potent irreversible inhibitors of dipeptidyl peptidase IV (DPP IV) has implications for drug development, particularly in treating diseases like diabetes (Belyaev et al., 1999).

Safety And Hazards

This compound is known to cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin or eye irritation occurs, it is advised to seek medical attention .

properties

IUPAC Name

1-bromo-4-[chloro(diphenoxyphosphoryl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClO3P/c20-16-13-11-15(12-14-16)19(21)25(22,23-17-7-3-1-4-8-17)24-18-9-5-2-6-10-18/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYMFYMYJVSPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)Br)Cl)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659827
Record name Diphenyl [(4-bromophenyl)(chloro)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate

CAS RN

189099-56-7
Record name Diphenyl [(4-bromophenyl)(chloro)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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